N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The N1-position is substituted with a 4-chlorobenzyl group, while the N2-position features a pyrrolidine ring modified with a 2,5-dimethylphenylsulfonyl moiety.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-15-5-6-16(2)20(12-15)31(29,30)26-11-3-4-19(26)14-25-22(28)21(27)24-13-17-7-9-18(23)10-8-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWAOBQVQWZSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Chlorobenzyl group : Provides hydrophobic interactions that may enhance binding affinity to biological targets.
- Pyrrolidine moiety : Imparts conformational flexibility, which is crucial for interacting with enzyme active sites.
- Oxalamide backbone : Known for its ability to form hydrogen bonds, enhancing solubility and bioavailability.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it could potentially interfere with metabolic enzymes or signaling pathways related to cancer cell proliferation.
- Receptor Modulation : By binding to certain receptors, it may modulate their activity, leading to altered cellular responses.
- Induction of Apoptosis : There is evidence suggesting that compounds with similar structures can induce programmed cell death in malignant cells, making them candidates for anticancer therapies.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. For example:
- A study demonstrated that similar oxalamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Enzyme Interaction Studies
In vitro studies have indicated that this compound interacts with specific enzymes:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| DVL1 PDZ Domain | 0.49 ± 0.11 | Selective inhibition of WNT signaling |
| Metabolic Enzyme A | 7.1 ± 0.6 | Inhibition leading to reduced proliferation |
| Metabolic Enzyme B | TBD | Further studies required |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications in the molecular structure can enhance biological activity:
- Substituent Variations : Changing the substituents on the benzene ring has been shown to significantly affect binding affinity and selectivity towards various biological targets.
- Stereochemistry : The chirality of the pyrrolidine moiety plays a crucial role in determining the efficacy and specificity of the compound's action.
- Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance its anticancer effects through synergistic mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural comparisons are summarized below:
Key Observations:
- Compared to S336’s pyridyl-ethyl group, the target’s sulfonamide may reduce CYP inhibition risks, as pyridine-containing analogs (e.g., S5456) show moderate CYP3A4 inhibition (~51% at 10 µM) .
Pharmacological and Metabolic Profiles
- Antiviral Potential: Analogous pyrrolidine-oxalamides (e.g., compounds 14 and 15) were designed as HIV entry inhibitors, suggesting the target may share similar mechanisms .
- CYP Interactions : Unlike S5456 (51% CYP3A4 inhibition at 10 µM), the target’s lack of pyridine may reduce metabolic liabilities, though sulfonamides can still modulate CYPs .
Research Implications
The target compound’s structural features position it as a candidate for further antiviral or enzyme-targeted studies. Comparative data suggest:
- Challenges : Synthetic complexity may limit yield; high molecular weight could affect bioavailability.
Tables of Key Data
Table 1: Physicochemical Comparison
Q & A
Basic: What are the established synthetic methodologies for preparing N1-(4-chlorobenzyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
Methodological Answer:
The synthesis typically follows a two-step procedure:
Sulfonylation of pyrrolidine : React pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated pyrrolidine intermediate.
Oxalamide coupling : Use General Procedure 1 (as referenced for analogous compounds), where the sulfonylated intermediate is reacted with 4-chlorobenzylamine and oxalyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under nitrogen. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Yields for similar oxalamides range from 23–40%, with optimization needed for steric hindrance from the sulfonyl group .
Basic: How is this compound characterized analytically, and what spectral benchmarks are critical?
Methodological Answer:
Key characterization includes:
- 1H/13C NMR : Peaks for the 4-chlorobenzyl group (δ 7.30–7.40 ppm, aromatic protons; δ 130–137 ppm, carbons) and sulfonylated pyrrolidine (δ 2.5–4.3 ppm for methyl/methylene groups; δ 50–60 ppm for sulfonamide carbons).
- HRMS/ESI-MS : Exact mass calculation (e.g., m/z 500–550 range) to confirm molecular ion [M+H]+.
- Purity : HPLC (C18 column, acetonitrile/water) with >95% purity threshold. Reference spectral data from structurally similar oxalamides (e.g., δ 9.33 ppm for NH in DMSO-d6) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target inhibition?
Methodological Answer:
SAR optimization involves:
- Substituent variation : Replace the 2,5-dimethylphenylsulfonyl group with bulkier or electron-withdrawing groups (e.g., adamantyl or 3,5-dichlorophenyl) to enhance binding to hydrophobic enzyme pockets.
- Linker flexibility : Shorten the pyrrolidin-2-ylmethyl spacer to reduce conformational entropy.
- Activity assays : Test modified analogs against the target enzyme (e.g., soluble epoxide hydrolase or cytochrome P450 isoforms) using fluorometric or LC-MS-based activity assays. Data from adamantyl-derived oxalamides show improved potency with rigid hydrophobic groups .
Advanced: What strategies address poor solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug modification : Introduce ionizable groups (e.g., tertiary amines) to the sulfonyl or benzyl moieties.
- Micellar solubilization : Employ non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations.
- pH adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to identify pH-dependent trends .
Advanced: How can computational modeling predict binding modes with cytochrome P450 isoforms?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with P450 4F11 (PDB: 4WKW). Focus on sulfonyl-pyrrolidine positioning in the heme-binding pocket.
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of the chlorobenzyl group in hydrophobic subpockets.
- Free-energy calculations : Compute binding affinities (MM-PBSA/MM-GBSA) for analogs with modified sulfonyl groups .
Advanced: How should researchers resolve discrepancies between in vitro enzyme inhibition and cellular activity?
Methodological Answer:
- Membrane permeability : Measure logP (HPLC) or use Caco-2 cell assays. Low permeability may require ester prodrugs.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., sulfonamide cleavage).
- Off-target profiling : Screen against kinase panels or GPCRs to rule out non-specific effects. Cross-reference with PubChem BioAssay data .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term : Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis.
- Long-term : Lyophilize as a trifluoroacetate salt and store at –80°C. Monitor degradation via HPLC every 6 months .
Advanced: How can selectivity against related enzymes (e.g., sEH vs. mEH) be validated?
Methodological Answer:
- Enzyme-specific assays : Use recombinant soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) with fluorescent substrates (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-epoxysuccinate).
- Inhibitor controls : Compare IC50 values with known selective inhibitors (e.g., AUDA for sEH).
- Crystallography : Co-crystallize the compound with sEH to confirm binding-site interactions absent in mEH .
Advanced: What synthetic routes improve yield for scale-up to gram quantities?
Methodological Answer:
- Catalytic optimization : Replace stoichiometric bases (e.g., triethylamine) with polymer-supported bases for easier purification.
- Flow chemistry : Conduct sulfonylation and coupling steps in a continuous flow reactor to enhance mixing and heat transfer.
- Green solvents : Switch to 2-MeTHF or cyclopentyl methyl ether for environmentally benign scale-up .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
